ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its fused thiazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities
Mechanism of Action
It’s worth noting that compounds with the thiazolopyrimidine structure have been synthesized for their potential biological activities . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They have been studied for their antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
The synthesis of such compounds often involves multi-component reactions using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The resulting compounds are then tested for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method is the one-pot three-component cyclocondensation reaction. This involves the reaction of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another method involves microwave irradiation using acetic acid without any catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and ionic liquids, can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines.
Scientific Research Applications
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and antioxidant activities
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in the nature of the aryl substituents.
Thiazolo[3,2-a]pyrimidine derivatives: These include various substituted thiazolopyrimidines with different functional groups.
Uniqueness
Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and diphenyl groups enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-26-21(25)19-15(2)23-22-24(20(19)17-12-8-5-9-13-17)18(14-27-22)16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSPFYXFPLBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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